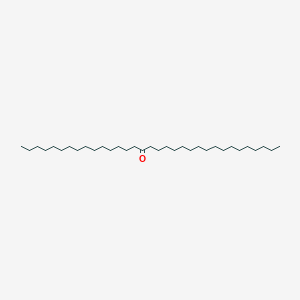
Tritriacontan-16-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Tritriacontanone is an organic compound with the molecular formula C33H66O. It is a long-chain aliphatic ketone, typically found in a solid state at room temperature. This compound is characterized by its long carbon chain and is often used in various industrial applications due to its unique properties .
Métodos De Preparación
16-Tritriacontanone can be synthesized through several chemical routes. One common method involves the oxidation of long-chain alcohols. Another approach is the reaction of hydroxy-alkyl halides with appropriate reagents to form the ketone. Industrial production often employs these methods under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
16-Tritriacontanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ketone into carboxylic acids.
Reduction: Reduction of 16-Tritriacontanone can yield long-chain alcohols, often using reagents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where the ketone group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
16-Tritriacontanone has several applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain aliphatic ketones and their reactions.
Biology: Research into the biological roles of long-chain ketones often involves 16-Tritriacontanone as a reference compound.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of various pharmaceuticals.
Industry: It is utilized as a foaming agent, plasticizer, and antioxidant in different industrial processes.
Mecanismo De Acción
The mechanism of action of 16-Tritriacontanone involves its interaction with various molecular targets. In oxidation reactions, it interacts with oxidizing agents to form carboxylic acids. In reduction reactions, it is reduced to alcohols through the transfer of electrons from reducing agents. The pathways involved in these reactions are well-studied and form the basis for its applications in synthesis and industrial processes .
Comparación Con Compuestos Similares
16-Tritriacontanone is unique due to its long carbon chain and specific functional group. Similar compounds include:
14-Nonacosanone: Another long-chain aliphatic ketone with a slightly shorter carbon chain.
16-Hentriacontanone: Similar in structure but with a different carbon chain length.
18-Pentatriacontanone: A longer-chain ketone with similar properties but different applications.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their carbon chain lengths .
Propiedades
Fórmula molecular |
C33H66O |
|---|---|
Peso molecular |
478.9 g/mol |
Nombre IUPAC |
tritriacontan-16-one |
InChI |
InChI=1S/C33H66O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clave InChI |
HHFBKIZDFWDJGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


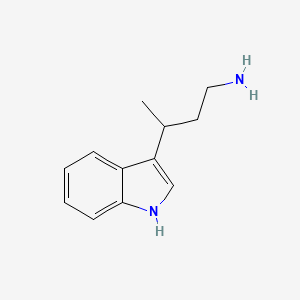


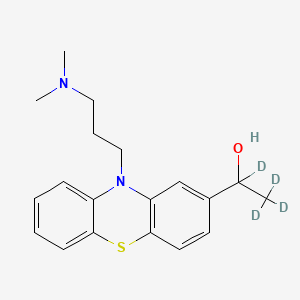
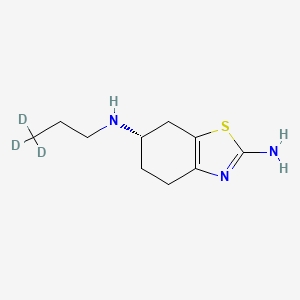
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)

![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
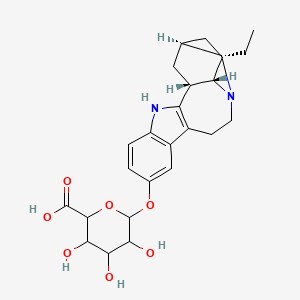
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)




